Human obestatin

Description

Origin and Molecular Derivation from Preproghrelin

Human obestatin (B13227) is derived from the post-translational processing of the preproghrelin polypeptide, a 117-amino acid precursor. nih.govwikipedia.orgabcam.commdpi.com The gene encoding human preproghrelin (GHRL) is located on chromosome 3 (3p25–26). mdpi.comresearchgate.net Preproghrelin is cleaved to produce proghrelin, which is further processed to yield several peptides, including ghrelin and obestatin. wikipedia.orgmdpi.com Specifically, obestatin corresponds to amino acids 76-98 of the Appetite-regulating hormone [Precursor]. abcam.com The subcellular localization of obestatin and ghrelin is essentially identical, suggesting they are stored in the same secretory vesicles. karger.comdiva-portal.orgnih.gov

Endogenous Production and Distribution in Human Tissues

Obestatin is endogenously produced and distributed in a variety of human tissues, with a significant presence in the gastrointestinal tract. nih.govabcam.comkarger.commdpi.comkarger.comnih.gov

The majority of obestatin production in humans is localized to the gastrointestinal tract, with a predominance in the stomach compared to the duodenum, jejunum, and ileum. nih.govnih.gov Immunoreactive obestatin cells have been identified throughout the human gastrointestinal tract, from the cardia through the fundus, corpus, antrum, duodenum, jejunum, to the ileum. nih.gov In the duodenum, jejunum, and ileum, obestatin is specifically found in the crypts of Lieberkuhn and Brunner's glands. nih.gov While some studies in rats reported obestatin presence in the colon, no obestatin immunoreactivity was detected in the human colon in one study. nih.gov Obestatin is produced by specialized epithelial cells in the stomach and small intestine. wikipedia.orgprospecbio.com

Obestatin is expressed in the human endocrine pancreas, where it co-localizes with ghrelin in both fetal and adult tissue. nih.govkarger.comdiabetesjournals.org Immunoreactive cells for obestatin have been found in the periphery of the pancreatic islets. nih.govnih.govnih.govgoogle.comnih.gov Obestatin is reported to be secreted by human pancreatic islets and pancreatic beta cell lines. nih.govmdpi.comdiabetesjournals.orgresearchgate.net Research indicates that obestatin may play a role in regulating the development and function of pancreatic islets and can enhance the viability of pancreatic beta cells. nih.govmdpi.comdiabetesjournals.orgresearchgate.net

Beyond the gastrointestinal tract and pancreas, obestatin expression has been observed in several other peripheral tissues in humans. These include adipose tissue, skeletal muscle, lung, liver, mammary glands, and testis. biovendor.comabcam.comresearchgate.netmdpi.comkarger.com Epithelial cells in the ducts of mammary glands have shown distinct immunoreactivity for both ghrelin and obestatin. diva-portal.orgnih.gov Weak expression of obestatin can also be detected in tissues such as the pituitary gland, prostate, ovaries, and thyroid. google.com The presence of obestatin in these diverse tissues suggests potential autocrine and paracrine activities. karger.com

While the primary production of obestatin is in the periphery, there is evidence suggesting its presence and potential actions within the central nervous system (CNS). karger.comoup.com It is believed that obestatin may function as part of a complex gut-brain network, signaling the brain about satiety or hunger. karger.comkarger.com Although the expression of obestatin in the CNS has not been definitively established in all studies, it is thought to participate in the activity of the brain-gut axis. mdpi.comresearchgate.net Some studies suggest that brain-derived obestatin may play a role in regulating hydration. mdpi.com Obestatin has been shown to activate neurons in different brain regions and influence functions such as thirst, sleep, anxiety, and memory, potentially through indirect actions on vagal neurons or by regulating the secretion of other hormones that reach central targets. researchgate.netoup.com

Secretion Dynamics and Rhythmicity

Obestatin is a circulating peptide, and its secretion is reported to be pulsatile and displays an ultradian rhythmicity. nih.govbioscientifica.comresearchgate.net This pulsatile pattern is similar to that observed for ghrelin and growth hormone secretion. nih.govbioscientifica.comresearchgate.net Like ghrelin, obestatin secretion can be influenced by factors such as meal intake and nutritional status. mdpi.com Studies have observed changes in circulating obestatin levels in various conditions, such as obesity and anorexia nervosa, suggesting its involvement in long-term body weight regulation and nutritional status. karger.commdpi.comkarger.com

Tissue Distribution of Human Obestatin

| Tissue | Presence (Immunoreactivity/Expression) | Notes |

| Stomach | High | Predominant site in GI tract. nih.govnih.gov Found in epithelial cells. wikipedia.orgprospecbio.com |

| Duodenum | Present | Found in crypts of Lieberkuhn and Brunner's glands. nih.govnih.gov |

| Jejunum | Present | Found in crypts of Lieberkuhn and Brunner's glands. nih.govnih.gov |

| Ileum | Present | Found in crypts of Lieberkuhn and Brunner's glands. nih.govnih.gov |

| Colon | Absent in some human studies | Conflicting findings compared to rat studies. nih.gov |

| Pancreatic Islets | Present | Co-localizes with ghrelin. nih.govkarger.comdiabetesjournals.org Secreted by islets. nih.govmdpi.comdiabetesjournals.orgresearchgate.net |

| Adipose Tissue | Present | biovendor.comabcam.comresearchgate.netmdpi.comkarger.com |

| Skeletal Muscle | Present | biovendor.comresearchgate.netmdpi.comkarger.com |

| Lung | Present | mdpi.comkarger.com |

| Liver | Present | mdpi.comkarger.com |

| Mammary Glands | Present | Epithelial cells in ducts show immunoreactivity. diva-portal.orgnih.govmdpi.comkarger.com |

| Testis | Present | researchgate.netmdpi.comkarger.com |

| Pituitary Gland | Weak Expression | google.com |

| Prostate | Weak Expression | google.com |

| Ovaries | Weak Expression | google.com |

| Thyroid | Weak Expression | google.com |

| Central Nervous System | Suggested Presence/Actions | Involved in gut-brain axis; activates neurons in some regions. researchgate.netkarger.comoup.com |

Properties

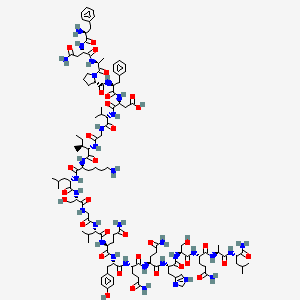

IUPAC Name |

(3S)-4-[[(2S)-1-[[2-[[(2S,3S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-oxobutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C116H176N32O33/c1-13-61(10)95(146-91(158)53-127-113(178)93(59(6)7)147-110(175)81(50-92(159)160)141-108(173)78(46-65-25-18-15-19-26-65)142-112(177)84-28-22-42-148(84)116(181)63(12)130-105(170)80(49-89(123)156)137-98(163)69(118)45-64-23-16-14-17-24-64)115(180)134-70(27-20-21-41-117)101(166)138-76(44-58(4)5)106(171)143-82(54-149)99(164)126-52-90(157)145-94(60(8)9)114(179)135-74(36-40-88(122)155)104(169)139-77(47-66-29-31-68(151)32-30-66)107(172)132-72(34-38-86(120)153)102(167)131-73(35-39-87(121)154)103(168)140-79(48-67-51-125-56-128-67)109(174)144-83(55-150)111(176)133-71(33-37-85(119)152)100(165)129-62(11)97(162)136-75(96(124)161)43-57(2)3/h14-19,23-26,29-32,51,56-63,69-84,93-95,149-151H,13,20-22,27-28,33-50,52-55,117-118H2,1-12H3,(H2,119,152)(H2,120,153)(H2,121,154)(H2,122,155)(H2,123,156)(H2,124,161)(H,125,128)(H,126,164)(H,127,178)(H,129,165)(H,130,170)(H,131,167)(H,132,172)(H,133,176)(H,134,180)(H,135,179)(H,136,162)(H,137,163)(H,138,166)(H,139,169)(H,140,168)(H,141,173)(H,142,177)(H,143,171)(H,144,174)(H,145,157)(H,146,158)(H,147,175)(H,159,160)/t61-,62-,63-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,93-,94-,95-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXQOGPZNKNSCJR-QQDMDDJXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NCC(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC2=CNC=N2)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)N)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C4CCCN4C(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CC5=CC=CC=C5)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC2=CNC=N2)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@@H]4CCCN4C(=O)[C@H](C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC5=CC=CC=C5)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C116H176N32O33 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2546.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1081110-72-6 | |

| Record name | Human obestatin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1081110726 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Receptors and Ligand Receptor Interactions of Human Obestatin

Investigation of the G Protein-Coupled Receptor 39 (GPR39) as a Putative Receptor

GPR39, an orphan receptor belonging to the ghrelin receptor family, was initially proposed as the receptor for obestatin (B13227) based on binding studies and observed biological effects. karger.comresearchgate.netkarger.comoup.com GPR39 is expressed in various tissues, including the gastrointestinal tract and adipose tissue, which align with some of the proposed sites of obestatin action. oup.commdpi.comresearchgate.net

Conflicting Evidence Regarding GPR39 as the Cognate Ligand

The initial identification of GPR39 as the obestatin receptor was based on findings suggesting obestatin binding to GPR39 and the induction of downstream signaling, such as increased cAMP production and SRE transcriptional activity. oup.comoup.com Studies using GPR39 null mice also provided some support, showing altered gastrointestinal and metabolic phenotypes partially consistent with a role for GPR39 in mediating obestatin's effects. oup.com For instance, obestatin treatment induced c-fos expression in gastric mucosa of wild-type mice but not in GPR39 null mice, suggesting a GPR39-mediated effect. oup.com

Zinc Ion Signaling through GPR39

While the role of obestatin as an endogenous ligand for GPR39 remains debated, research has strongly indicated that zinc ions (Zn2+) are potent and efficacious agonists of GPR39. mdpi.comoup.comnih.govoup.commdpi.comimrpress.commdpi.comnih.gov GPR39 functions as a zinc-sensing receptor, mediating Zn2+-dependent signaling. imrpress.commdpi.comnih.govencyclopedia.pub Extracellular Zn2+ at physiological concentrations can activate GPR39, triggering various intracellular signaling pathways. imrpress.commdpi.comnih.govencyclopedia.pub

Studies have shown that Zn2+ stimulation of GPR39 leads to increased intracellular Ca2+ concentrations, often via the IP3 pathway, and activates downstream effectors such as ERK/MAPK and PI3K/AKT signaling pathways. imrpress.commdpi.comnih.gov These pathways are involved in diverse cellular functions, including proliferation, differentiation, and ion transport. imrpress.commdpi.comnih.govnih.gov The binding site for Zn2+ on GPR39 has been identified, involving specific histidine and aspartate residues. imrpress.commdpi.com

The activation of GPR39 by Zn2+ has been observed to influence various physiological processes, including gastrointestinal function, epithelial integrity, and even neuronal activity. mdpi.comimrpress.commdpi.comnih.govnih.govmdpi.com This robust activation by zinc ions further supports the view that Zn2+, rather than obestatin, is a key physiological activator of GPR39. mdpi.comoup.comnih.govoup.commdpi.comimrpress.commdpi.com

GPR39 Activation and Conformational States

GPR39, like other G protein-coupled receptors (GPCRs), undergoes conformational changes upon ligand binding, leading to the activation of intracellular G proteins and subsequent downstream signaling. nih.govnih.gov GPR39 has been shown to couple to multiple G protein pathways, including Gαq, Gαs, and Gα12/13, as well as recruit β-arrestin. nih.govencyclopedia.pubnih.govmdpi.comnih.gov

Activation of these pathways by agonists such as Zn2+ or synthetic GPR39 agonists can lead to diverse cellular responses. For instance, Gαq coupling typically increases intracellular calcium, Gαs coupling increases cAMP levels, and Gα12/13 can activate pathways like the Rho kinase pathway, which has been implicated in GPR39 desensitization. imrpress.comnih.govencyclopedia.pubnih.govmdpi.comnih.gov

Research into GPR39 activation has also explored its constitutive activity, which is ligand-independent signaling that occurs even in the absence of an agonist. imrpress.commdpi.com Studies have investigated the structural basis for both constitutive and ligand-induced activation of GPR39. imrpress.commdpi.com The ability of GPR39 to signal through multiple pathways and exhibit constitutive activity highlights the complexity of its downstream effects, which are primarily mediated by zinc ions. imrpress.comnih.govencyclopedia.pubnih.govmdpi.comnih.gov

Exploration of Other Potential Receptors

Given the inconsistencies surrounding GPR39 as the obestatin receptor, researchers have investigated other potential receptors that might mediate obestatin's diverse biological actions.

Glucagon-Like Peptide-1 Receptor (GLP-1R) Interactions

Some studies have suggested that obestatin may interact with the Glucagon-Like Peptide-1 Receptor (GLP-1R). karger.comkarger.comnih.govmdpi.comnih.govoup.com This hypothesis is partly based on observed similarities between the effects of obestatin and GLP-1, particularly in relation to pancreatic beta cells. karger.comnih.gov

Research has presented evidence suggesting that obestatin can bind to and upregulate the GLP-1 receptor in certain cell types, such as mouse 3T3-L1 and human adipocytes. nih.gov Obestatin's effects on beta cell survival were also reported to be attenuated by a GLP-1 receptor antagonist in some studies. karger.comkarger.commdpi.comnih.gov These findings suggest a potential interaction or crosstalk between obestatin and the GLP-1R signaling pathway, particularly in the context of beta cell function and survival. karger.comkarger.commdpi.comnih.gov

However, similar to the GPR39 findings, the interaction between obestatin and GLP-1R is not universally accepted. Other studies have failed to demonstrate specific binding of obestatin to the GLP-1 receptor or displacement of GLP-1 binding in different cell lines, including INS-1 pancreatic beta cells and HEK293 cells overexpressing GLP-1 receptors. nih.govnih.gov This conflicting evidence indicates that the nature and extent of obestatin's interaction with GLP-1R may be cell-type specific or require further clarification. karger.comnih.govnih.gov

Growth Hormone Secretagogue Receptor (GHS-R) Modulatory Effects

The Growth Hormone Secretagogue Receptor (GHS-R), also known as the ghrelin receptor, is another GPCR that has been considered in the context of obestatin's actions, primarily due to obestatin and ghrelin being derived from the same precursor peptide. karger.comresearchgate.netnih.govmdpi.comoup.com While obestatin was initially thought to oppose ghrelin's effects, some research suggests a more complex relationship and potential interactions with GHS-R signaling. karger.comnih.govmdpi.comoup.com

Studies have explored whether obestatin directly binds to GHS-R or modulates its activity. Some evidence suggests that obestatin might interact with ghrelin binding sites and that the effects of obestatin on beta cell survival can be influenced by GHS-R antagonists. karger.comnih.gov Furthermore, research investigating obestatin's effect on glucose-stimulated insulin (B600854) secretion has suggested a dependence on GHS-R expression in certain models. nih.govnih.gov

Despite these observations, direct high-affinity binding of obestatin to GHS-R has not been definitively established, and the nature of this interaction may involve indirect modulation of GHS-R signaling or interaction with heterodimers involving GHS-R. nih.govmdpi.comnih.gov The precise mechanisms by which obestatin might influence GHS-R-mediated effects are still under investigation. nih.govmdpi.comnih.gov

Below is a table summarizing some of the research findings regarding obestatin's putative receptors:

| Putative Receptor | Key Findings | Conflicting Evidence / Notes |

| GPR39 | Initial studies suggested binding and activation; involved in c-fos expression in some tissues; GPR39 null mice show altered phenotypes. researchgate.netoup.com | Multiple studies failed to show specific binding or reproducible activation; Zn2+ identified as a potent agonist. karger.comnih.govmdpi.comoup.comnih.govoup.commdpi.comimrpress.commdpi.com |

| GLP-1R | Suggested to bind and upregulate GLP-1R in some cell types (e.g., adipocytes); effects on beta cell survival attenuated by GLP-1R antagonist. karger.comkarger.commdpi.comnih.gov | Other studies failed to show specific binding to GLP-1R or displacement of GLP-1 binding in different cell lines (e.g., pancreatic beta cells, HEK293). nih.govnih.gov |

| GHS-R | May interact with ghrelin binding sites; effects on beta cell survival influenced by GHS-R antagonist; effects on insulin secretion may be GHS-R dependent. karger.comnih.govnih.gov | Direct high-affinity binding not definitively established; interaction may be indirect or involve receptor heterodimers. nih.govmdpi.comnih.gov |

The identity of the primary physiological receptor for human obestatin remains an active area of research, with compelling evidence supporting zinc ions as the endogenous ligand for GPR39 and conflicting results regarding obestatin's direct interactions with GPR39, GLP-1R, and GHS-R.

Structure-Activity Relationship in Receptor Binding

Studies investigating the structure-activity relationship (SAR) of this compound aim to understand which parts of the peptide are crucial for its interaction with putative receptors and subsequent biological activity.

Structural analyses using techniques such as nuclear magnetic resonance (NMR) and circular dichroism (CD) spectroscopy have provided insights into the conformation of this compound. These studies suggest that this compound, as well as certain fragments, can adopt an α-helical secondary structure, particularly in membrane-like environments nih.govplos.orgnih.govresearchgate.net. This characteristic structure is likely important for receptor binding, although the specific domains involved are still being determined nih.gov.

Influence of Peptide Amidation on Receptor Interaction

This compound is a 23-amino acid peptide that undergoes a post-translational amide modification at its C-terminus nih.govcaymanchem.comnih.govplos.orgnih.govresearchgate.netmedchemexpress.combiruni.edu.trfrontiersin.org. This amidation was initially suggested to be essential for obestatin's binding and biological activity nih.govplos.orgbiruni.edu.tr.

Research comparing amidated this compound with its non-amidated form has provided evidence for the importance of this modification. Studies investigating the interaction with GPR39, when it was considered a potential receptor, indicated that non-amidated this compound was less effective in competing for binding compared to the amidated form oup.com. This weaker affinity is consistent with structural analyses suggesting that the amidated C-terminus is important for the conformational stability of the peptide researchgate.netoup.com. Mass spectrometry analyses have also confirmed that the amidated form of obestatin is the predominant immunoreactive form found in tissues like the stomach and duodenum frontiersin.org.

Role of Specific Amino Acid Segments in Receptor Activation

Studies using fragments of this compound have been conducted to identify key amino acid segments involved in receptor interaction and activation. While the specific domains crucial for binding remain under investigation, research on fragments has provided some insights.

Structural studies on fragments of this compound, such as (6–23), (11–23), and (16–23), have shown that these fragments can also adopt an α-helical structure in membrane-like environments, similar to the full-length peptide nih.govnih.govresearchgate.net. This suggests that certain segments within the C-terminal portion of the peptide contribute to the formation of this characteristic structure.

Research on mouse obestatin has suggested that the N-terminal 13 residues exhibit structural behavior similar to the full peptide, implying a potential role for this region in its activity plos.orgnih.gov. However, detailed SAR studies specifically delineating the roles of individual amino acid segments of this compound in the activation of its putative receptors are ongoing and complicated by the lack of a definitively identified receptor.

Studies investigating obestatin's effects on cell proliferation have also provided some clues regarding active segments. For instance, obestatin has been shown to activate downstream signaling pathways like ERK1/2 and Akt phosphorylation in various cell types mdpi.comkarger.comnih.govnih.govoup.com. Further research is needed to pinpoint the specific amino acid sequences within this compound that are responsible for triggering these intracellular signaling cascades upon receptor binding.

The complexity of obestatin's potential interactions with multiple receptors or receptor complexes further complicates the precise mapping of specific amino acid segments to particular functional outcomes.

Intracellular Signaling Cascades Mediated by Human Obestatin

Mitogen-Activated Protein Kinase (MAPK) Pathway Activation

Obestatin (B13227) has been shown to activate the Mitogen-Activated Protein Kinase (MAPK) pathway, a critical signaling cascade involved in cell proliferation and differentiation. karger.commdpi.com This activation is a key mechanism through which obestatin exerts its cellular effects, particularly in promoting cell growth.

A primary downstream effect of obestatin-induced MAPK pathway activation is the phosphorylation of Extracellular Signal-Regulated Kinase 1/2 (ERK1/2). tandfonline.comscispace.com Studies have demonstrated that obestatin treatment leads to a significant increase in the phosphorylation of ERK1/2 in various cell types, including human gastric cancer cells (KATO-III) and human retinal pigment epithelial cells. karger.comtandfonline.com This phosphorylation is a critical step in the signaling cascade that ultimately leads to the mitogenic activity of obestatin, promoting the progression of the cell cycle from the G1 to the S phase. karger.com The activation of ERK1/2 is a convergent point for multiple upstream signals initiated by obestatin.

The phosphorylation of ERK1/2 is dependent on the activation of upstream kinases, namely MEK (MAPK/ERK kinase) and Raf. karger.comnih.gov Research indicates that the mitogenic effect of obestatin is mediated through the sequential activation of this kinase cascade. karger.comtandfonline.com Inhibition of MEK has been shown to block obestatin-dependent activation of ERK1/2, confirming the essential role of this upstream kinase. tandfonline.com The signaling pathway leading to ERK1/2 activation involves the activation of Raf, a serine/threonine kinase that phosphorylates and activates MEK. karger.comnih.gov This Raf-MEK-ERK cascade is a well-established module in cellular signaling that transduces extracellular signals into cellular responses. nih.govnih.gov

Phosphoinositide 3-Kinase (PI3K)/Akt Signaling Axis

In addition to the MAPK pathway, human obestatin also potently activates the Phosphoinositide 3-Kinase (PI3K)/Akt signaling axis. bioscientifica.comnih.gov This pathway is crucial for regulating cell survival, growth, and metabolism. nih.govnih.gov Obestatin's influence on this axis highlights its multifaceted role in cellular regulation.

Upon activation by obestatin, PI3K generates lipid second messengers that lead to the recruitment and subsequent phosphorylation of Akt. bioscientifica.comresearchgate.net The full activation of Akt requires phosphorylation at two key residues: Threonine 308 (T308) in the activation loop by phosphoinositide-dependent kinase 1 (PDK1) and Serine 473 (S473) within the hydrophobic motif by the mammalian target of rapamycin complex 2 (mTORC2). bioscientifica.comnih.gov

Activated Akt then phosphorylates a variety of downstream targets to exert its effects. nih.gov These targets include:

Glycogen synthase kinase 3 (GSK3): Obestatin-induced Akt activation leads to the phosphorylation and inactivation of GSK3, which is involved in metabolism and cell survival. nih.govmdpi.com

mTORC1: Akt can activate mTORC1, a central regulator of cell growth and protein synthesis, leading to the phosphorylation of its downstream effectors like p70S6K1. bioscientifica.comnih.gov

Forkhead box protein O1 (FoxO1): Phosphorylation of FoxO1 by Akt results in its nuclear exclusion, thereby inhibiting the transcription of genes related to apoptosis. nih.govnih.gov

The activation of these downstream targets by obestatin-induced Akt phosphorylation plays a significant role in promoting cell survival and regulating metabolic processes. nih.govnih.gov

The signaling pathway leading to ERK1/2 activation by obestatin also involves the participation of Protein Kinase C (PKC), specifically the novel isoform PKCε. bioscientifica.com In human retinal pigment epithelial and KATO-III cells, a signaling pathway has been proposed where obestatin leads to the consecutive activation of Gi proteins, PI3K, and then PKCε. bioscientifica.com This activation of PKCε appears to be a crucial intermediary step that links PI3K activation to the subsequent activation of Src and the MAPK/ERK cascade. karger.comtandfonline.com Inhibition of PKC has been shown to block the obestatin-induced activation of ERK1/2. tandfonline.com

Epidermal Growth Factor Receptor (EGFR) Transactivation Mechanisms

A key finding in understanding obestatin's signaling is its ability to transactivate the Epidermal Growth Factor Receptor (EGFR). bioscientifica.comnih.gov This mechanism serves as a critical link between the G protein-coupled receptor for obestatin and the activation of the PI3K/Akt pathway. bioscientifica.com

The transactivation of EGFR by obestatin is a multi-step process. bioscientifica.com Obestatin induces the formation of a signaling complex involving its receptor (GPR39), β-arrestin 1, and the non-receptor tyrosine kinase Src. bioscientifica.comnih.gov This complex formation leads to the activation of matrix metalloproteinases (MMPs). bioscientifica.com The activated MMPs then cleave pro-EGF-like ligands present on the cell surface, leading to the release of mature EGF-like ligands. bioscientifica.comnih.gov These released ligands then bind to and activate the EGFR in an autocrine or paracrine manner, resulting in a significant increase in EGFR tyrosine phosphorylation. bioscientifica.com

This EGFR transactivation is essential for the downstream activation of the PI3K/Akt signaling pathway by obestatin. bioscientifica.comnih.gov Interestingly, the obestatin-stimulated activation of the MAPK/ERK1/2 pathway appears to be independent of this EGFR transactivation, suggesting the existence of two parallel, yet distinct, signaling pathways initiated by obestatin. bioscientifica.com

The following table summarizes the key signaling molecules involved in the intracellular cascades mediated by this compound:

The table below lists the chemical compounds mentioned in this article.

Role of β-Arrestin 1 in Receptor Scaffolding

Upon activation by obestatin, GPR39 undergoes a conformational change that promotes the recruitment of β-arrestin 1. bioscientifica.com β-arrestin 1 acts as a crucial scaffolding protein, bringing various signaling molecules into close proximity to the activated receptor, thereby facilitating their interaction and subsequent activation. nih.gov This scaffolding function is essential for initiating downstream signaling events independent of G-protein coupling. In human myoblasts, both β-arrestin 1 and β-arrestin 2 are vital for the activation of cell cycle exit and differentiation. nih.govresearchgate.net

The formation of a GPR39/β-arrestin 1/Src signaling complex is a key event in obestatin-mediated signaling. bioscientifica.com This complex serves as a platform for the transactivation of the epidermal growth factor receptor (EGFR), a process that is central to many of obestatin's cellular effects. bioscientifica.comnih.gov Knockdown of β-arrestin 1 using siRNA has been shown to decrease obestatin-induced Akt phosphorylation, confirming its critical role in this signaling pathway. bioscientifica.com

Matrix Metalloproteinase (MMP) Involvement in Ligand Release

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix and the release of various signaling molecules. nih.govnih.gov In the context of obestatin signaling, MMPs play a pivotal role in the transactivation of the EGFR. The GPR39/β-arrestin 1/Src complex, once formed, activates MMPs. bioscientifica.com This activation leads to the proteolytic release of EGF-like ligands from the cell surface. bioscientifica.com These released ligands then bind to and activate the EGFR, initiating a cascade of downstream signaling events. bioscientifica.com This mechanism highlights a sophisticated interplay between G-protein coupled receptors and receptor tyrosine kinases, orchestrated by obestatin.

| Component | Function in Obestatin Signaling |

| β-Arrestin 1 | Acts as a scaffold protein, recruiting Src to the activated GPR39 receptor. bioscientifica.comnih.gov |

| Src Kinase | Recruited and activated within the β-arrestin 1 scaffold, subsequently activating MMPs. bioscientifica.comnih.gov |

| MMPs | Mediate the proteolytic release of EGF-like ligands. bioscientifica.com |

| EGFR | Transactivated by the released EGF-like ligands, leading to downstream signaling. bioscientifica.comnih.gov |

Src Kinase Recruitment and Activation

Src, a non-receptor tyrosine kinase, is a central player in the obestatin signaling pathway. nih.gov Following obestatin binding to GPR39, β-arrestin 1 facilitates the recruitment and activation of Src into the signaling complex. bioscientifica.com The activation of Src is a critical step that links the GPR39 receptor to the transactivation of the EGFR. bioscientifica.com Specifically, activated Src phosphorylates and activates MMPs, which in turn cleave and release EGFR ligands. bioscientifica.com This recruitment and activation of Src within the β-arrestin-scaffolded complex demonstrates a key mechanism by which obestatin exerts its effects on cellular function. bioscientifica.comnih.gov

Regulation of Mammalian Target of Rapamycin (mTOR) Pathway

The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, and metabolism. researchgate.netnih.gov Obestatin has been shown to activate the mTOR signaling pathway. researchgate.net Upon obestatin stimulation, the phosphorylation of mTOR and its downstream effector, p70S6 kinase 1 (p70S6K1), increases in a time-dependent manner that mirrors the activation of Akt. bioscientifica.com This suggests that obestatin-induced mTOR activation is mediated through the PI3K/Akt signaling axis. researchgate.net The activation of the mTOR pathway is essential for the trophic effects of obestatin, including cell proliferation and survival. researchgate.net

Modulatory Effects on Other Signaling Regulators

Beyond the canonical signaling pathways, obestatin also exerts modulatory effects on other key signaling regulators, further diversifying its cellular actions.

Sirtuin 1 (SIRT1) Upregulation

Sirtuin 1 (SIRT1) is an NAD+-dependent protein deacetylase that plays a crucial role in metabolism, stress responses, and aging. sochob.clnih.gov Obestatin has been reported to upregulate SIRT1. This upregulation is significant as SIRT1 is a key regulator of energy metabolism and is involved in processes such as insulin (B600854) secretion and sensitivity. sochob.cl The ability of obestatin to increase SIRT1 expression suggests a potential role for this peptide in metabolic regulation and cellular protection. nih.gov

Glycogen Synthase Kinase-3β (GSK3β) Activity

Glycogen synthase kinase-3β (GSK3β) is a serine/threonine kinase involved in a wide range of cellular processes, including glycogen metabolism, cell proliferation, and apoptosis. mdpi.comresearchgate.netnih.gov Obestatin has been shown to inhibit the activity of GSK3β. researchgate.net This inhibition is achieved through the phosphorylation of GSK3β at Serine 9, a key regulatory site. researchgate.net The inactivation of GSK3β by obestatin can lead to the accumulation and nuclear translocation of β-catenin, a critical event in the regulation of gene transcription and cell survival. researchgate.netnih.gov

| Signaling Regulator | Effect of Obestatin | Downstream Consequence |

| mTOR | Activation/Phosphorylation bioscientifica.comresearchgate.net | Promotes cell growth, proliferation, and survival. researchgate.net |

| SIRT1 | Upregulation nih.gov | Potential improvement in metabolic regulation and insulin sensitivity. sochob.cl |

| GSK3β | Inhibition/Phosphorylation researchgate.net | Promotes cell survival and modulates gene transcription via β-catenin. researchgate.net |

AMP-Activated Protein Kinase (AMPK) Phosphorylation

This compound has been identified as a significant modulator of AMP-Activated Protein Kinase (AMPK), a crucial enzyme in cellular energy homeostasis. The activation of AMPK by obestatin involves its phosphorylation, which triggers a cascade of downstream effects aimed at restoring cellular energy balance. This process is particularly relevant in metabolic tissues such as adipose tissue.

Research has demonstrated that obestatin treatment increases the phosphorylation of AMPK in both 3T3-L1 adipocytes and human adipose tissue. nih.gov This activation is associated with beneficial effects on lipid metabolism. nih.gov In human subcutaneous adipocytes, the obestatin-induced phosphorylation of AMPK occurs alongside the modulation of adiponectin and leptin expression, further highlighting its role in metabolic regulation. nih.gov

Furthermore, the neuroprotective effects of obestatin are also linked to AMPK activation. In nutrient-deprived PC12 cells, a model for neuronal cells, obestatin concurrently activates Akt, ERK1/2, and AMPK signaling pathways. nih.govnih.gov This concerted activation is crucial for inhibiting apoptotic signaling cascades and promoting cell survival. nih.govnih.gov The activation of AMPK in this context is concomitant with the phosphorylation of its downstream target, Acetyl-CoA Carboxylase (ACC). nih.govnih.gov This signaling is mediated through the GPR39 receptor and plays a role in balancing catabolic and anabolic processes to maintain cellular viability under stress conditions. nih.govnih.gov

| Cell/Tissue Type | Key Finding | Downstream Effect | Associated Receptor | Reference |

|---|---|---|---|---|

| 3T3-L1 Adipocytes & Human Adipose Tissue | Increased phosphorylation of AMPK | Modulation of adiponectin and leptin expression; beneficial effects on lipid metabolism | Not specified | nih.gov |

| PC12 Cells (Nutrient-deprived) | Concurrent activation and phosphorylation of AMPK, Akt, and ERK1/2 | Inhibition of apoptosis, phosphorylation of ACC, promotion of cell survival | GPR39 | nih.govnih.gov |

CREB Activation

Obestatin plays a significant role in activating the cAMP response element-binding protein (CREB), a transcription factor that is fundamental to the survival and function of pancreatic β-cells. The activation of CREB is a key component of the intracellular signaling pathways through which obestatin exerts its protective and regenerative effects on human pancreatic islets. nih.govmdpi.com

Studies involving the culture of human islets have shown that treatment with obestatin leads to the activation of CREB. nih.govmdpi.com This activation is critical, as CREB is a primary regulator of β-cell survival and glucose homeostasis. nih.govmdpi.com By activating CREB, obestatin helps to up-regulate genes associated with insulin biosynthesis and β-cell survival and differentiation. nih.govnih.gov This signaling cascade underscores the potential autocrine and paracrine roles of obestatin within the pancreas. nih.gov

The activation of CREB is part of a broader signaling network initiated by obestatin that includes the upregulation of other critical factors for β-cell function, such as Insulin Receptor Substrate-2 (IRS-2) and Pancreatic and Duodenal Homeobox-1 (PDX1). nih.govnih.gov This network collectively contributes to enhanced β-cell function, glucose sensing, and insulin production. nih.gov

| Experimental System | Effect of Obestatin Treatment | Functional Significance | Reference |

|---|---|---|---|

| Cultured Human Islets | Activation of CREB | Regulation of β-cell survival and glucose homeostasis | nih.govmdpi.com |

| Human Pancreatic Islets | Upregulation of genes associated with insulin biosynthesis and β-cell survival/differentiation | Highlights a potential autocrine/paracrine role | nih.govnih.gov |

Activation of Fibroblast Growth Factor Receptors, Notch Receptors, and Neurogenin-3

Obestatin is implicated in the regulation of pancreatic development and regeneration through its influence on key developmental pathways, including those involving Fibroblast Growth Factor Receptors (FGFRs), Notch receptors, and the transcription factor Neurogenin-3 (Ngn3). nih.govnih.govmdpi.com This signaling axis is crucial for the generation of functional pancreatic β-cells and islet-like cell clusters (ICCs) from precursor cells. nih.govnih.gov

During the in vitro differentiation of islet-derived precursor cells, obestatin treatment has been shown to modulate the expression of FGFRs, Notch receptors, and Ngn3. nih.gov This modulation is instrumental in promoting the formation of ICCs that exhibit increased insulin gene expression and C-peptide secretion. nih.gov Specifically, obestatin treatment can enrich for nestin-positive precursor cells and negatively modulate the expression of Ngn3 during the later stages of differentiation, suggesting a role in guiding the endocrine cell fate. nih.gov

The activation of these pathways by obestatin suggests a broader role for the peptide in regulating the complex processes of pancreas development and regeneration. nih.govnih.govnih.gov By influencing these fundamental signaling molecules, obestatin contributes to the maintenance and potential restoration of β-cell mass and function. nih.gov

| Signaling Molecule/Pathway | Effect of Obestatin | Biological Outcome | Reference |

|---|---|---|---|

| Fibroblast Growth Factor Receptors (FGFRs) | Modulates expression | Contributes to pancreatic development and regeneration | nih.govnih.govnih.gov |

| Notch Receptors | Modulates expression | Involved in islet-derived precursor cell selection and differentiation | nih.govnih.govnih.gov |

| Neurogenin-3 (Ngn3) | Modulates expression (negative modulation at later stages) | Promotes generation of islet-like cell clusters with increased insulin gene expression | nih.govnih.govnih.gov |

Physiological and Cellular Functions of Human Obestatin Non Clinical Focus

Regulation of Pancreatic Beta-Cell and Islet Function

Human obestatin (B13227), a 23-amino acid peptide derived from the preproghrelin gene, has emerged as a significant regulator of pancreatic beta-cell and islet function. nih.gov Co-expressed with ghrelin in the endocrine pancreas, obestatin's presence in both fetal and adult stages suggests its role in the development and ongoing function of pancreatic islets. mdpi.comnih.gov Research indicates that pancreatic islets and beta-cell lines not only respond to obestatin but also secrete it, pointing towards a potential autocrine or paracrine role in maintaining islet health and function. nih.gov When an anti-obestatin antibody was introduced to these cells, their viability was compromised, further underscoring the peptide's importance in the local pancreatic environment. nih.gov

Modulatory Role in Insulin (B600854) Secretion

The influence of human obestatin on insulin secretion is a complex and multifaceted process, with research findings occasionally presenting varied outcomes. nih.gov Several studies have demonstrated that obestatin can stimulate insulin secretion. For instance, in human islets, obestatin has been shown to increase insulin release both in the presence and absence of glucose. nih.govproquest.com This stimulatory effect on glucose-stimulated insulin secretion (GSIS) has also been observed in various in vitro, ex vivo, and in vivo models. mdpi.comresearchgate.net Interestingly, the mechanism behind this stimulation may involve the ghrelin receptor (GHS-R), as the effect of obestatin on insulin secretion was found to be dependent on this receptor. nih.govmdpi.com

Conversely, other studies have reported inhibitory or no effects of obestatin on insulin secretion. nih.gov For example, one study using a perfused rat pancreas found that a higher concentration of obestatin inhibited glucose-induced insulin secretion, while a lower concentration actually potentiated the insulin response to glucose, arginine, and tolbutamide. nih.gov This suggests that the effect of obestatin on insulin secretion may be dose-dependent. The discrepancies in findings across different studies could be attributed to variations in experimental models, species, and glucose concentrations used. nih.gov

Promotion of Beta-Cell and Islet Survival

A significant body of evidence highlights the pro-survival effects of this compound on pancreatic beta-cells and islets. nih.govmusechem.com Obestatin has been shown to enhance the viability of these cells, particularly under conditions of stress such as serum starvation and exposure to inflammatory cytokines. nih.gov This protective role is crucial for maintaining a healthy beta-cell population, which is essential for proper glucose homeostasis.

The pro-survival effects of obestatin are mediated through the activation of several key intracellular signaling pathways. These include the phosphatidylinositol 3-kinase (PI3K)/Akt and the extracellular signal-regulated kinase 1/2 (ERK1/2) pathways, both of which are well-established mediators of cell survival and proliferation. nih.govdiabetesjournals.org Furthermore, obestatin has been found to increase intracellular cyclic AMP (cAMP) levels, which in turn activates protein kinase A (PKA). proquest.comnih.gov The anti-apoptotic effects of obestatin were blocked when these signaling pathways were inhibited, confirming their critical role in mediating obestatin's protective actions. nih.govdiabetesjournals.org

Some research also suggests an interaction with the glucagon-like peptide-1 receptor (GLP-1R), as the pro-survival effects of obestatin on beta-cells were diminished by a GLP-1R antagonist. nih.govnih.gov

Inhibition of Apoptotic Processes in Pancreatic Cells

This compound actively inhibits apoptosis, or programmed cell death, in pancreatic beta-cells and human islets. nih.gov This anti-apoptotic function is a key component of its protective role within the pancreas. Obestatin has been demonstrated to counteract apoptosis induced by inflammatory cytokines such as interferon-gamma, tumor necrosis factor-alpha, and interleukin-1 beta. proquest.comnih.gov

The anti-apoptotic mechanism of obestatin involves the activation of the PI3K/Akt and ERK1/2 signaling pathways. nih.govdiabetesjournals.org Activation of these pathways is known to suppress pro-apoptotic signals and promote the expression of survival genes. Furthermore, obestatin's ability to increase cAMP levels and activate the PKA signaling pathway contributes to its anti-apoptotic effects. proquest.com In human islets, obestatin was shown to block cytokine-induced apoptosis through this cAMP-dependent mechanism. proquest.comnih.gov Studies have also observed a reduction in the number of TUNEL-positive beta-cell nuclei, a marker of apoptosis, following obestatin treatment in a model of type 2 diabetes. ovid.com

Influence on Insulin Gene Expression and Beta-Cell Mass Expansion

Beyond its immediate effects on insulin secretion and cell survival, this compound also plays a role in the long-term maintenance of beta-cell function and mass. nih.gov Obestatin has been shown to upregulate the expression of genes that are crucial for beta-cell function, differentiation, and survival. mdpi.comnih.gov These include key regulatory genes such as pancreatic and duodenal homeobox-1 (Pdx1), which is a master regulator of beta-cell development and insulin production, and glucokinase, which is important for glucose sensing. mdpi.comproquest.com

Furthermore, obestatin stimulates the expression of genes involved in the insulin signaling pathway, such as insulin receptor substrate-2 (IRS-2). mdpi.comproquest.com Upregulation of IRS-2 has been linked to compensatory beta-cell hyperplasia in response to insulin resistance. mdpi.com Obestatin also enhances the expression of the GLP-1 receptor, which is known to promote beta-cell proliferation and survival. nih.gov By promoting the expression of these critical genes, obestatin contributes to the expansion and preservation of beta-cell mass. nih.govmusechem.com

| Gene | Function |

|---|---|

| Pancreatic and Duodenal Homeobox-1 (Pdx1) | Beta-cell development, differentiation, and insulin production mdpi.comproquest.com |

| Glucokinase | Glucose sensing and metabolism mdpi.comproquest.com |

| Insulin Receptor Substrate-2 (IRS-2) | Insulin signaling and compensatory beta-cell hyperplasia mdpi.comproquest.com |

| Glucagon-Like Peptide-1 Receptor (GLP-1R) | Beta-cell survival and proliferation proquest.comnih.gov |

Involvement in Pancreatic Development and Regeneration

Emerging evidence suggests that this compound is involved in the development and regeneration of the pancreas. nih.govnih.gov Obestatin has been shown to promote the in vitro generation of functional beta-cells and islet-like cell clusters from pancreatic islet-derived precursor cells. nih.govresearchgate.net This process involves the modulation of key developmental pathways.

Specifically, obestatin influences the expression of fibroblast growth factor receptors (FGFRs) and Notch receptors, both of which are critical for pancreatic development. mdpi.comnih.gov It also affects the expression of neurogenin 3 (Ngn3), a key transcription factor for endocrine progenitor cell differentiation. mdpi.comnih.gov By regulating these developmental pathways, obestatin can enhance the generation of new beta-cells, which has significant implications for potential cell-based replacement therapies for diabetes. nih.govresearchgate.net Furthermore, obestatin's ability to protect against acute pancreatitis and promote pancreatic repair and regeneration in animal models further supports its role in maintaining pancreatic health. nih.gov

Regulation of Other Pancreatic Hormone Secretion (e.g., glucagon, somatostatin)

The influence of this compound extends beyond beta-cells to other endocrine cells within the pancreatic islets, although this area is less extensively studied. One study using a perfused rat pancreas found that obestatin did not significantly alter the secretion of glucagon or somatostatin in response to arginine. nih.gov This finding suggests that obestatin's primary stimulatory effect on insulin secretion is likely a direct action on beta-cells rather than an indirect effect mediated by alpha-cells (which secrete glucagon) or delta-cells (which secrete somatostatin). nih.gov However, another study in a model of type 2 diabetes showed that obestatin treatment led to a reduction in glucagon expression, which was associated with an inhibition of alpha-cell proliferation. ovid.com The regulation of somatostatin by obestatin is even less clear, as somatostatin itself inhibits the secretion of both insulin and glucagon. mdpi.com Further research is needed to fully elucidate the complex interplay between obestatin and the secretion of other pancreatic hormones.

Adipocyte and Adipose Tissue Metabolic Regulation

Obestatin has been shown to enhance glucose uptake in adipocytes, a critical process for maintaining blood glucose balance. researchgate.netnih.gov This effect is largely mediated by its ability to promote the translocation of Glucose Transporter 4 (GLUT4) from intracellular vesicles to the plasma membrane. nih.govnih.gov In murine 3T3-L1 adipocyte cells, treatment with obestatin resulted in a significant increase in GLUT4 levels at the plasma membrane, leading to augmented glucose uptake. nih.gov Specifically, acute treatment with 100 nM obestatin was found to increase GLUT4 translocation by approximately 1.9-fold. nih.gov This process is linked to the activation of the Akt signaling pathway, a key regulator of cellular metabolism. nih.govmdpi.com Obestatin activates Akt phosphorylation and its downstream target AS160, which is crucial for GLUT4 translocation. nih.gov Studies in both mouse and human adipocytes have confirmed that obestatin enhances glucose uptake, both in the presence and absence of insulin. nih.gov

However, some research presents contrasting findings. One study on isolated primary rat adipocytes reported that obestatin inhibited both basal and insulin-stimulated glucose transport. nih.govresearchgate.net These discrepancies may arise from differences in experimental models and conditions.

| Experimental Model | Key Finding | Reported Mechanism | Reference |

|---|---|---|---|

| 3T3-L1 Adipocytes (mouse) | Increased GLUT4 translocation (~1.9-fold) and glucose uptake | Activation of Akt and AS160 phosphorylation | nih.gov |

| Mouse and Human Adipocytes | Enhanced glucose uptake (insulin-dependent and independent) | Increased Akt phosphorylation and SIRT1 expression | nih.gov |

| Isolated Primary Adipocytes (rat) | Inhibited basal and insulin-stimulated glucose transport | Action via GPR39 receptor | nih.govresearchgate.net |

Obestatin's role in lipid metabolism, encompassing the synthesis (lipogenesis) and breakdown (lipolysis) of fats, appears to be complex, with studies reporting varied effects.

Some research indicates that obestatin has an inhibitory effect on fat storage. In isolated rat adipocytes, obestatin was found to inhibit both basal and insulin-stimulated lipogenesis. nih.govresearchgate.net The same study showed that obestatin potentiated adrenaline-stimulated lipolysis, suggesting it promotes the breakdown of stored fat. nih.gov These actions are proposed to be mediated through the GPR39 receptor. nih.govresearchgate.net

Conversely, other studies demonstrate an anti-lipolytic action. In both mouse 3T3-L1 adipocytes and human subcutaneous and omental adipocytes, obestatin inhibited isoproterenol-induced lipolysis, which is the breakdown of fats stimulated by catecholamines. nih.govunito.itresearchgate.net In these studies, obestatin was shown to promote the phosphorylation of AMP-activated protein kinase (AMPK), a key cellular energy sensor. nih.govunito.it The activation of AMPK is typically associated with a switch from energy storage to energy production, which can include the inhibition of lipolysis under certain contexts.

Adipogenesis, the process by which pre-adipocytes differentiate into mature fat cells, is positively regulated by obestatin. nih.govnih.gov Research has demonstrated that obestatin promotes adipogenesis in an autocrine/paracrine manner, meaning it is produced by and acts on the fat cells themselves. nih.gov

The pro-adipogenic effect of obestatin is supported by several lines of evidence:

Activation of Signaling Pathways: Obestatin induces the phosphorylation of Akt in 3T3-L1 pre-adipocytes, a critical step in initiating the differentiation process. nih.gov

Regulation of Master Transcription Factors: Obestatin treatment, in combination with other adipogenic inducers, regulates the expression of key transcription factors that govern adipocyte differentiation. These include CCAAT/enhancer-binding proteins (C/EBPα, C/EBPβ, C/EBPδ) and peroxisome proliferator-activated receptor-gamma (PPARγ). nih.govresearchgate.netnih.gov

Endogenous Production: The expression of the preproghrelin gene, which codes for obestatin, increases during adipogenesis and is sustained throughout terminal differentiation. nih.govnih.gov

Functional Experiments: Neutralizing the effects of endogenously secreted obestatin with a specific antibody or knocking down the preproghrelin gene via siRNA has been shown to decrease adipocyte differentiation. nih.govnih.gov

Adipose tissue functions as an endocrine organ by secreting various adipokines that influence systemic metabolism. Obestatin has been found to modulate the expression of two crucial adipokines: adiponectin and leptin. nih.gov

In studies involving both mouse and human adipocytes, obestatin treatment led to an induction of adiponectin secretion. nih.gov Adiponectin is known for its insulin-sensitizing and anti-inflammatory properties. mdpi.com Conversely, the same studies observed that obestatin reduced the secretion of leptin. nih.gov Leptin is primarily involved in regulating appetite and energy expenditure, and high levels are often associated with obesity and leptin resistance. nih.govnih.gov The ability of obestatin to increase the adiponectin-to-leptin ratio points towards a beneficial role in metabolic regulation.

| Adipokine | Effect of Obestatin | Cell Models | Reference |

|---|---|---|---|

| Adiponectin | Increased secretion | Mouse and Human Adipocytes | nih.gov |

| Leptin | Reduced secretion | Mouse and Human Adipocytes | nih.gov |

Gastrointestinal Tract Regulatory Actions

Obestatin is produced in the stomach and is present throughout the gastrointestinal tract, where it is thought to exert regulatory effects. karger.comnih.gov

The effect of obestatin on gastric motility and the rate at which food leaves the stomach (gastric emptying) is a subject of considerable debate. karger.com Initial reports suggested that obestatin acts as a functional opponent to ghrelin, slowing gastric emptying and reducing intestinal motility. karger.comnih.govmusechem.com One study in conscious rats showed that obestatin could inhibit gastroduodenal motility, but only in the fed state, not during fasting. wjgnet.com

However, a significant number of subsequent studies have failed to replicate these findings. nih.govnih.gov Research in rodents using various experimental setups has shown that peripheral administration of obestatin does not significantly affect gastric emptying parameters. nih.govnih.gov Furthermore, these studies found that obestatin did not inhibit the prokinetic (motility-enhancing) effects of ghrelin. nih.gov Even in ghrelin-knockout mice, where the potentially masking effects of endogenous ghrelin are absent, obestatin failed to influence gastric emptying. nih.gov These conflicting results suggest that obestatin administered peripherally may not be a major physiological regulator of gastric motility. nih.gov

Influence on Jejunal Motility

The role of this compound in the regulation of jejunal motility has been a subject of investigation with some conflicting findings in the scientific literature. Early research suggested that obestatin may act as an anorectic hormone, in part by decreasing jejunal motility. This inhibitory effect on the spontaneous contractile activity of the jejunum was initially reported in rodent models. The proposed mechanism was an opposition to the prokinetic effects of ghrelin, a hormone derived from the same precursor gene.

Regulation of Gastric Cancer Cell Proliferation and Metastatic Potential (in vitro models)

In the context of gastric cancer, in vitro studies have explored the potential role of the obestatin/GPR39 signaling system in modulating cancer cell behavior. Research utilizing the human gastric adenocarcinoma AGS cell line has demonstrated that exogenous administration of obestatin can influence several key hallmarks of cancer progression.

Specifically, obestatin signaling via its putative receptor, GPR39, has been shown to impact cell morphology, proliferation, migration, and invasion in these cancer cells. The binding of obestatin to GPR39-bearing gastric cancer cells has been reported to deregulate the expression of markers associated with the epithelial-mesenchymal transition (EMT) and angiogenesis, two critical processes in cancer metastasis. While healthy stomach tissue expresses obestatin in neuroendocrine cells, its expression is reportedly absent in human gastric adenocarcinomas. Conversely, an aberrant expression pattern of GPR39 has been observed in these tumors, which correlates with their dedifferentiation. These findings suggest a potential involvement of the obestatin/GPR39 system in the pathophysiology of human gastric adenocarcinomas, although the precise mechanisms and the full extent of its role in regulating metastatic potential require further investigation. nih.gov

| Cell Line | Intervention | Observed Effects | Associated Molecular Changes |

| Human Gastric Adenocarcinoma AGS cells | Exogenous obestatin administration | Altered cell morphology, proliferation, migration, and invasion | Deregulation of epithelial-mesenchymal transition (EMT) and angiogenesis markers |

Actions in the Nervous System

Central Nervous System Modulations (e.g., memory, sleep regulation, anxiolysis)

Emerging research suggests that this compound may exert modulatory effects within the central nervous system, influencing processes such as memory, sleep, and anxiety. Studies in rodent models have provided initial evidence for these functions.

Intracerebroventricular injection of obestatin in rats has been shown to improve memory performance in various learning and memory tasks. mdpi.com Specifically, obestatin increased the latency time in a step-down test and the percentage of time spent exploring a novel object, suggesting an influence on memory processes involving the hippocampus and amygdala. mdpi.com

In terms of anxiety-like behavior, the same studies demonstrated that obestatin administration led to an increase in the percentage of open arm entries and the time spent in the open arms of a plus-maze test, indicative of an anxiolytic effect. mdpi.com These findings suggest that obestatin's effects on anxiety and hunger may be functionally opposite to those of ghrelin, while both peptides appear to enhance memory retention. mdpi.com

The role of obestatin in sleep regulation is less clear, particularly in humans. While some studies in rats have investigated its potential involvement in sleep, human studies have not yet established a definitive link. embopress.orgresearchgate.net For instance, one study on patients with obstructive sleep apnea syndrome did not find significant direct effects of obestatin on respiratory function or significant alterations in its plasma levels related to the sleep disorder. embopress.org

| CNS Function | Experimental Model | Key Findings |

| Memory | Rats (intracerebroventricular injection) | Improved performance in step-down and novel object recognition tests. mdpi.com |

| Anxiety | Rats (plus-maze test) | Increased exploration of open arms, suggesting an anxiolytic effect. mdpi.com |

| Sleep Regulation | Human (obstructive sleep apnea patients) | No significant direct effects on respiratory function or plasma levels were observed. embopress.org |

Peripheral Nerve Regeneration and Protection

This compound has been investigated for its potential therapeutic role in the context of peripheral nerve damage and regeneration. Preclinical evidence suggests that obestatin may promote the repair of injured peripheral nerves. Specifically, it is proposed to stimulate the axonal re-myelination of damaged or injured peripheral nerves. medchemexpress.com

In experimental models of crush-induced sciatic nerve injury, treatment with obestatin has been shown to increase the expression of GAP43 and neurofilaments. medchemexpress.com This is indicative of an increase in axonal sprouting and enhanced structural stability of the axons. Furthermore, an increased density of neurofilament-positive axons has been observed following obestatin treatment, providing further evidence of its role in promoting axonal regeneration. medchemexpress.com

The proposed mechanism of action involves the activation of the Akt and ERK1/2 pathways, which are crucial signaling cascades for cell survival and proliferation. medchemexpress.com Obestatin has been shown to attenuate decreased cell viability and increased cell death in neuronal cell lines under conditions of nutrient deprivation. medchemexpress.com This neuroprotective effect is associated with the inhibition of GSK3α/β activity and a subsequent overexpression of the anti-apoptotic protein BCL2, which in turn inhibits the activation of the pro-apoptotic protein caspase 3. medchemexpress.com

| Experimental Model | Key Findings | Proposed Mechanism of Action |

| Crush-damaged sciatic nerve | Increased expression of GAP43 and neurofilaments; Increased density of neurofilament-positive axons. medchemexpress.com | Activation of Akt and ERK1/2 pathways; Inhibition of GSK3α/β; Overexpression of BCL2; Inhibition of caspase 3. medchemexpress.com |

Regulation of Neuromuscular Synaptic Integrity

While direct evidence specifically detailing the role of this compound in the regulation of neuromuscular synaptic integrity is currently limited, research into its effects on skeletal muscle regeneration provides indirect and relevant insights. The integrity and function of the neuromuscular junction are intrinsically linked to the health and regenerative capacity of muscle fibers.

Studies have shown that obestatin directly stimulates muscle regeneration by increasing the activity of satellite cells, which are the resident stem cells of skeletal muscle. mdpi.com In various models of muscle injury, obestatin has been found to exert a significant effect on muscle repair through an autocrine mechanism that controls the GPR39-mediated myogenic differentiation program. mdpi.com Intramuscular administration of obestatin has been demonstrated to enhance muscle regeneration by promoting satellite stem cell expansion and myofiber hypertrophy. researchgate.net

Furthermore, obestatin signaling has been implicated in the determination of muscle fiber type, influencing the contractile and metabolic properties of skeletal muscle. nih.gov This is achieved through the regulation of Mef2 activity and PGC-1α expression, which shifts muscle metabolism towards a more oxidative phenotype. nih.gov Given that the neuromuscular junction is a highly plastic synapse that adapts to changes in muscle fiber type and activity, it is plausible that obestatin's influence on muscle regeneration and fiber-type determination could indirectly contribute to the maintenance and remodeling of neuromuscular synaptic integrity. However, further research is needed to directly investigate the effects of obestatin on the molecular and structural components of the neuromuscular junction.

Cardioprotective Mechanisms and Cardiovascular Function

This compound has been demonstrated to exert significant cardioprotective effects and to play a role in the regulation of cardiovascular function, particularly under conditions of stress. nih.govnih.gov Altered levels of obestatin have been observed in patients with ischemic heart disease and chronic heart failure, suggesting its involvement in human heart function. nih.govnih.gov

One of the key mechanisms underlying the cardiovascular actions of obestatin is its interaction with the nitric oxide (NO) pathway. nih.govnih.gov Obestatin has been shown to induce vasodilation through the activation of endothelial-dependent NO signaling. nih.gov This vasodilator effect contributes to the lowering of cardiac afterload, which is beneficial in conditions such as heart failure. nih.govnih.gov

In the context of myocardial injury, obestatin has been found to reduce infarct size in hearts subjected to ischemia/reperfusion (I/R) injury. nih.govnih.gov This cardioprotective effect is mediated through an NO/PKG pathway that involves ROS/PKC signaling and converges on mitochondrial ATP-sensitive potassium (mitoK(ATP)) channels. nih.govnih.gov The activation of the PI3K/Akt/NO pathway by obestatin is implicated in the protection of the myocardium against adrenergic and endothelinergic stress. nih.govnih.gov

Furthermore, obestatin exerts an inhibitory tone on the performance of rat papillary muscle in both basal conditions and under β-adrenergic overstimulation, acting through endothelial-dependent NO/cGMP/PKG signaling. nih.govnih.gov By counteracting the exaggerated activity of the β-adrenergic and endothelin-1 systems, which are key factors in the pathophysiology of heart failure, obestatin demonstrates multiple positive effects on the cardiovascular system. nih.govnih.gov

| Cardiovascular Effect | Key Mechanism |

| Cardioprotection (Ischemia/Reperfusion) | Reduction of infarct size via the NO/PKG pathway, involving ROS/PKC signaling and mitoK(ATP) channels. nih.govnih.gov |

| Vasodilation | Activation of endothelial-dependent nitric oxide (NO) signaling. nih.gov |

| Modulation of Myocardial Contractility | Inhibitory tone on papillary muscle performance through endothelial-dependent NO/cGMP/PKG signaling. nih.govnih.gov |

| Counteraction of Stress Pathways | Attenuation of exaggerated β-adrenergic and endothelin-1 activity via the PI3K/Akt/NO pathway. nih.govnih.gov |

Role in Blood Pressure Regulation

The role of obestatin in blood pressure regulation is multifaceted, with evidence suggesting its involvement in mechanisms that promote vasodilation. mdpi.comnih.govnih.gov Studies have indicated that fasting plasma obestatin levels are negatively correlated with systolic blood pressure in humans. mdpi.com Furthermore, there is a positive correlation between plasma obestatin concentration and mean arterial pressure in both normal pregnancy and pregnancy-induced hypertension. karger.com

Obestatin's influence on blood pressure is thought to be mediated, in part, by its interaction with the vascular endothelium and its impact on nitric oxide (NO) signaling. nih.govahajournals.org Exogenous administration of obestatin has been shown to improve forearm blood flow, a vasodilatory effect attributed to its ability to enhance nitric oxide activity. mdpi.com This vasorelaxation effect has been observed in both lean and obese individuals. ahajournals.orgdiabetesjournals.org

While some studies in hypertensive rat models did not show a direct effect of a range of obestatin concentrations on mean arterial pressure, the collective evidence from human studies points towards a regulatory role for obestatin in maintaining cardiovascular homeostasis. mdpi.com The ghrelin/obestatin system as a whole is suggested to be involved in blood pressure regulation. nih.gov

Beneficial Effects on Endothelial Function

Obestatin exerts beneficial effects on endothelial function primarily through the stimulation of nitric oxide (NO) production. nih.govahajournals.org This peptide has been shown to induce NO-dependent vasodilation, which is a key indicator of healthy endothelial function. diabetesjournals.org The vasodilatory effect of obestatin is mediated by the activation of endothelium-dependent NO signaling. nih.govahajournals.org

In experimental models, obestatin has been demonstrated to cause vascular relaxation in various arteries. nih.gov This effect is consistent with findings in human subjects, where intra-arterial infusion of obestatin resulted in a significant increase in forearm blood flow. mdpi.comahajournals.org The vasodilation induced by obestatin was significantly reduced by the inhibition of NO synthase, confirming the critical role of the NO pathway in mediating these effects. ahajournals.org

Furthermore, obestatin has been shown to counteract the vasoconstrictor effects of endothelin-1, a potent vasoconstrictor peptide. nih.govahajournals.org In obese patients, who often exhibit increased endothelin-1 activity, obestatin administration not only induced vasodilation but also blunted the vasoconstrictor response to endothelin-1 receptor blockade. ahajournals.org This suggests that obestatin can help restore a more balanced vascular tone in conditions associated with endothelial dysfunction.

Table 1: Effect of Exogenous Obestatin on Forearm Blood Flow in Humans

| Subject Group | Condition | Forearm Blood Flow Response | Reference |

|---|---|---|---|

| Lean Subjects | Baseline | Progressive increase (up to 60% at the highest dose) | ahajournals.org |

| Lean Subjects | With L-NMMA (NO synthase inhibitor) | Vasodilation completely abolished | ahajournals.org |

| Obese Patients | Baseline | Significant vasodilation (45%) | ahajournals.org |

| Obese Patients | With L-NMMA (NO synthase inhibitor) | Vasodilation blunted (16%) | ahajournals.org |

Protection Against Ischemia-Reperfusion Injury

Ischemia-reperfusion (I/R) injury is a significant cause of tissue damage that occurs when blood supply is restored to a tissue after a period of ischemia. nih.gov Obestatin has demonstrated protective effects against I/R injury in various tissues, including the heart, pancreas, and liver. mdpi.comnih.govnih.gov

In the context of myocardial I/R injury, obestatin has been shown to reduce the infarct size in a dose-dependent manner. nih.govfrontiersin.org This cardioprotective effect is attributed to its anti-inflammatory, anti-cytotoxic, and anti-apoptotic properties. nih.gov Obestatin administration has been found to decrease the levels of pro-inflammatory cytokines such as TNF-α and IL-6, and adhesion molecules like ICAM-1. nih.gov

At the cellular level, obestatin protects cardiomyocytes from apoptosis induced by I/R injury. nih.gov It achieves this by downregulating the expression of pro-apoptotic proteins like caspase-3 and Bax, while upregulating the anti-apoptotic protein Bcl-2. nih.gov The protective mechanism of obestatin in the heart also involves the activation of the PI3K/Akt/NO and PKG signaling pathway, converging on mitochondrial ATP-sensitive potassium channels. nih.gov

Beyond the heart, obestatin has been shown to ameliorate I/R injury in other organs. For instance, it protects against acute pancreatitis induced by ischemia/reperfusion by increasing pancreatic blood supply and reducing inflammation. nih.gov Similarly, it has demonstrated protective effects against ischemia-induced hepatic injury. mdpi.com

Table 2: Protective Effects of Obestatin in Ischemia-Reperfusion Injury Models

| Tissue/Organ | Model | Key Findings | Reference |

|---|---|---|---|

| Myocardium | In vivo (rat) | Reduced infarct area with increasing obestatin concentration | nih.gov |

| Myocardium | In vitro (cardiomyocytes) | Decreased LDH and MDA levels, increased GSH and SOD levels | nih.gov |

| Myocardium | In vitro (cardiomyocytes) | Inhibited apoptosis in a dose-dependent manner | nih.gov |

| Myocardium | Ex vivo (rat heart) | Reduced infarct size via an NO/PKG pathway | nih.gov |

| Pancreas | In vivo (rat) | Reduced severity of ischemia/reperfusion-induced acute pancreatitis | nih.gov |

| Liver | Animal model | Protected against ischemia-induced hepatic injury | mdpi.com |

Structural Characterization and Functional Implications of Human Obestatin

Three-Dimensional Solution Structure Determination

The determination of human obestatin's three-dimensional structure in a solution that mimics a cellular environment has been achieved through a combination of advanced spectroscopic and computational techniques. nih.gov This multi-faceted approach provides a comprehensive view of the peptide's conformational landscape, which is essential for understanding its interaction with potential receptors and its subsequent biological effects.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining the high-resolution, three-dimensional structure of peptides and proteins in solution. springernature.com For human obestatin (B13227), a series of two-dimensional (2D) NMR experiments, including Total Correlation Spectroscopy (TOCSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), were employed. nih.gov

The process began with the assignment of proton chemical shifts, which was achieved by analyzing 2D TOCSY and NOESY spectra using specialized software like CARA. nih.gov Once the resonances were assigned, the NOESY spectra provided crucial information about the spatial proximity between protons. The intensities of NOESY cross-peaks were converted into inter-proton distance restraints. nih.gov

These experimental distance restraints were then used as input for structure calculation programs like CYANA 2.1. nih.gov This software employs a standard protocol of combined automated NOE assignment and structure calculation. Through an iterative process, a bundle of conformers representing the solution structure of the peptide is generated. For this compound in an SDS micelle environment, this analysis revealed the presence of distinct helical regions. The bundle of 20 structures demonstrated that residues Gly8-Leu11 were predominantly involved in an α-helix, while residues Val14-Gln17 formed a 310 helix. nih.gov

| Technique/Software | Purpose in Obestatin Structure Determination |

| 2D NMR (TOCSY, NOESY) | To assign proton resonances and measure inter-proton distances (NOEs). |

| CARA Software | Used for the analysis of 2D spectra and chemical shift assignment. |

| CYANA 2.1 Software | To convert NOE peak intensities into distance restraints and calculate 3D structural models. |

Circular Dichroism (CD) spectroscopy is a rapid and valuable method for providing information about the secondary structural features of peptides. nih.govamericanpeptidesociety.org It measures the differential absorption of left- and right-circularly polarized light, which is sensitive to the peptide's backbone conformation. americanpeptidesociety.org CD analysis was used as a preliminary step to study the conformational preferences of this compound and its analogues. nih.gov

Spectra were recorded in both a simple phosphate-buffered saline (PBS) solution and in a micellar solution of sodium dodecyl sulfate (SDS), which mimics a cell membrane environment. nih.gov The results from these analyses confirmed that while obestatin is largely unstructured in a simple aqueous buffer, the presence of SDS micelles induces a significant degree of α-helical structure. nih.govresearchgate.net This finding underscores the importance of the local environment in dictating the peptide's conformation.

Following the initial structure calculation using NMR data, molecular modeling techniques are employed to refine the structures and ensure they are energetically favorable. The 20 conformers of this compound with the lowest target function values from the CYANA calculation were subjected to restrained energy-minimization. nih.gov

Conformational Analysis in Membrane-Mimicking Environments

The biological activity of many peptides is initiated by their interaction with cell membranes. Therefore, studying the structure of obestatin in environments that mimic these membranes is critical. Two common environments used for this purpose are solutions containing SDS micelles and 2,2,2-trifluoroethanol (TFE)-water mixtures. nih.govnih.gov